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Compound of Interest

Compound Name: 5-Fluoro-2-iodoaniline

Cat. No.: B1304776

An In-depth Technical Guide to 5-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
reactivity, and handling of 5-Fluoro-2-iodoaniline, a key building block in modern synthetic
chemistry. Its trifunctional nature, possessing amino, iodo, and fluoro groups, makes it a
versatile precursor for the synthesis of complex pharmaceutical intermediates and novel
organic materials.

Chemical Structure and Identifiers

5-Fluoro-2-iodoaniline is a disubstituted aniline with the IUPAC name 5-Fluoro-2-
iodobenzenamine. The fluorine atom at the 5-position and the iodine atom at the 2-position
relative to the amino group provide distinct reactive sites for sequential, regioselective
functionalization.

Caption: 2D Structure of 5-Fluoro-2-iodoaniline

Physicochemical and Spectroscopic Properties

The key physicochemical and identifying properties of 5-Fluoro-2-iodoaniline are summarized
in the table below. This data is essential for reaction planning, purification, and analytical
characterization.
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Table 1: Physicochemical Properties

Property Value Reference
CAS Number 255724-71-1 [1]
Molecular Formula CeHsFIN [1]
Molecular Weight 237.01 g/mol [1]
Appearance Solid

Melting Point 41-45 °C [1]
Boiling Point 258.2 £ 25.0 °C (Predicted) [1]
Density 2.008 + 0.06 g/cm3 [1]
pKa 1.52 + 0.10 (Predicted) [1]
XLogP3 2.59 [1]
SMILES Nclcc(F)ccell

InChi Key UCPDOOZBROQHME- o

UHFFFAOYSA-N

Table 2: Spectroscopic Data
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Technique Solvent Key Signals Reference

o (ppm): 7.54 (t, J=7.6
Hz, 1H), 6.47 (d,

1H NMR CDCls, 400 MHz J=10.8 Hz, 1H), 6.27  [2]
(t, J=8.8 Hz, 1H), 4.19
(s, 2H, NH2)

o (ppm): 164.1 (d,
J=243.0 Hz), 148.2 (d,
J=6.0 Hz), 139.8 (d,

13C NMR CDClIs, 100 MHz J=10.0 Hz), 107.3 (d, [2]
J=22.0 Hz), 101.7 (d,
J=25.0 Hz), 77.1 (d,
J=3.0 Hz)

19F NMR CDCls, 376 MHz 3 (ppm): -113.4 (s, 1F)  [2]

m/z: 237.9528 [M+H]*
HRMS (ESI) N/A (Calculated), [2]
237.9519 (Found)

Reactivity and Synthetic Applications

5-Fluoro-2-iodoaniline is a valuable substrate for transition-metal-catalyzed cross-coupling
reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent
metal catalysts (e.g., Palladium(0)), making it ideal for Suzuki-Miyaura, Buchwald-Hartwig,
Sonogashira, and other coupling reactions. The amino group can be used as a directing group
or can be functionalized post-coupling. The fluorine atom enhances the metabolic stability of
derivative compounds and can modulate their electronic properties.

5-Fluoro-2-iodoaniline Pd Catalyst, Base

(Ar-) ———Solvertpeat

Coupling Partner
(e.g., R-B(OH)2, R2NH)

Coupled Product
(e.g., Ar-R, Ar-NRz2)
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Caption: General Cross-Coupling Reaction Scheme

Experimental Protocols

While no direct biological signaling pathways are associated with this synthetic intermediate, it
is a precursor to molecules that may interact with such pathways. Below are representative
experimental protocols for the synthesis and subsequent reaction of 5-Fluoro-2-iodoaniline.

Synthesis via Decarboxylative lodination

This protocol is adapted from a reported synthesis of 2-iodoanilines.[2]

Methodology:

Reaction Setup: To a suitable reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 mmol),
lodine (I2) (0.5 mmol), and Potassium lodide (KI) (0.6 mmol).

» Solvent Addition: Add acetonitrile (CH3CN) (10 mL).

e Reaction Conditions: Seal the vessel and heat to the appropriate temperature (e.g., 100-120
°C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

o Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution
of sodium thiosulfate.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Fluoro-
2-iodoaniline.
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1. Combine Reactants
(Anthranilic Acid, 12, KI)

:

2. Heat in Solvent
(CH3CN, 12-24h)

:

3. Quench & Extract
(Na2S203, EtOAC)

:

4. Column Chromatography

Final Product

Click to download full resolution via product page

Caption: Synthesis Workflow Diagram

Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling
of 5-Fluoro-2-iodoaniline with an arylboronic acid.[3][4]

Methodology:

e Reaction Setup: In an inert atmosphere (e.g., a glovebox or under Argon), add 5-Fluoro-2-
iodoaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable palladium
precatalyst (e.g., Pd(PPhs)s4, 2-5 mol%), and a base (e.g., K2COs or KsPOa4, 2.0-3.0 equiv) to
a reaction vessel.

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water (e.g., 4:1 v/v).
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o Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous
stirring. Monitor the reaction progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and water.

o Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20
mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter,
and concentrate under reduced pressure. Purify the crude product by flash column
chromatography to yield the desired 2-aryl-5-fluoroaniline derivative.

Safety and Handling

5-Fluoro-2-iodoaniline is classified as acutely toxic if swallowed. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at
all times. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Safety Information

Category Information Reference
Pictogram GHSO06 (Skull and crossbones)

Signal Word Danger

Hazard Statement H301: Toxic if swallowed

P301 + P310: IF
SWALLOWED: Immediately
call a POISON CENTER or

doctor/physician.

Precautionary Statement

Hazard Class Acute Toxicity 3 (Oral)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [5-Fluoro-2-iodoaniline chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304776#5-fluoro-2-iodoaniline-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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